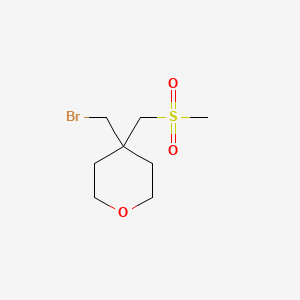

4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane is an organic compound that features both bromomethyl and methanesulfonylmethyl functional groups attached to an oxane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane typically involves the following steps:

Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate diols or epoxides.

Introduction of Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.

Introduction of Methanesulfonylmethyl Group: The methanesulfonylmethyl group can be introduced through sulfonylation reactions using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: The methanesulfonylmethyl group can be involved in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium cyanide (KCN), and thiols. Conditions typically involve polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Elimination Reactions: Reagents such as potassium tert-butoxide (KOtBu) in tert-butanol can be used.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used.

Major Products

Nucleophilic Substitution: Products include azides, nitriles, and thioethers.

Elimination Reactions: Alkenes are the major products.

Oxidation and Reduction: Products include sulfoxides and sulfides.

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis

4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable reagent in various synthetic pathways.

2. Medicinal Chemistry

The compound serves as a building block for drug candidates, facilitating the development of pharmaceuticals. Its structural features may enhance the pharmacological properties of derivatives synthesized from it.

3. Biological Studies

Research indicates that this compound can be used to explore the effects of bromomethyl and methanesulfonylmethyl groups on biological systems. Its ability to interact with biological macromolecules positions it as a candidate for studying drug interactions and mechanisms.

4. Industrial Applications

In industrial settings, this compound may be employed in the production of specialty chemicals and materials, leveraging its unique reactivity patterns.

Research has indicated several potential therapeutic applications for this compound:

- Antimicrobial Properties : Studies have suggested that derivatives may exhibit significant antimicrobial activity against various bacterial strains.

- Anticancer Activity : The structural features allow interaction with cancer cell pathways, potentially inhibiting tumor growth or inducing apoptosis.

- Inflammation Modulation : There is potential for this compound to modulate inflammatory responses, beneficial in treating conditions like arthritis or inflammatory bowel disease.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study investigated the antimicrobial properties of oxane derivatives, including this compound, revealing significant inhibition against bacterial strains.

- Cancer Inhibition Mechanism : Research highlighted how oxane derivatives disrupt cellular signaling pathways crucial for cancer cell survival due to the presence of the bromomethyl group.

- Inflammation Modulation Study : Findings demonstrated that related compounds could reduce pro-inflammatory cytokine production in vitro, indicating potential therapeutic applications for inflammatory diseases.

Mécanisme D'action

The mechanism of action of 4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to replace the bromine atom. The methanesulfonylmethyl group can participate in various redox reactions, altering the oxidation state of the sulfur atom and affecting the overall reactivity of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Chloromethyl)-4-(methanesulfonylmethyl)oxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

4-(Bromomethyl)-4-(methylsulfonylmethyl)oxane: Similar structure but with a methylsulfonyl group instead of a methanesulfonylmethyl group.

Uniqueness

4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane is unique due to the presence of both bromomethyl and methanesulfonylmethyl groups, which provide distinct reactivity patterns. The bromomethyl group is more reactive in nucleophilic substitution reactions compared to the chloromethyl group, while the methanesulfonylmethyl group offers different redox properties compared to the methylsulfonyl group.

Activité Biologique

4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane is a chemical compound with the molecular formula C8H15BrO3S. It features a bromomethyl group and a methanesulfonylmethyl group attached to an oxane ring, which contributes to its unique reactivity and potential biological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

- Molecular Formula : C8H15BrO3S

- SMILES Notation : CS(=O)(=O)CC1(CCOCC1)CBr

The compound's structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis and potentially in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while the methanesulfonyl group can engage in various interactions with proteins and other biomolecules. This dual functionality may enhance its pharmacological potential.

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Properties : Some studies suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for further investigation in the development of new antibiotics.

- Anticancer Activity : The compound's structural features could allow it to interact with cancer cell pathways, potentially inhibiting tumor growth or inducing apoptosis.

- Inflammatory Disorders : There is potential for this compound to modulate inflammatory responses, which could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

A study investigated the antimicrobial properties of several oxane derivatives, including this compound. Results indicated that compounds with similar structures exhibited significant inhibition against various bacterial strains, suggesting potential for development as antimicrobial agents . -

Cancer Inhibition Mechanism :

Research into the mechanisms by which oxane derivatives inhibit cancer cell proliferation highlighted the role of the bromomethyl group. It was found that compounds with this functional group could effectively disrupt cellular signaling pathways crucial for cancer cell survival . -

Inflammation Modulation :

Another study focused on the anti-inflammatory effects of related compounds, demonstrating that they could reduce pro-inflammatory cytokine production in vitro. This suggests that this compound may also have therapeutic applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparison table highlights key differences between this compound and structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Chloromethyl)-4-(methanesulfonylmethyl)oxane | Chlorine instead of bromine | Generally less reactive than its brominated analog |

| 4-(Bromomethyl)-4-(methoxymethyl)oxane | Methoxy group instead of methanesulfonyl | Exhibits different solubility properties |

| 4-(Bromomethyl)-4-(methylsulfanylmethyl)oxane | Methylsulfanyl group | May show distinct biological activities |

The presence of both a halogen and a sulfonyl group in this compound enhances its reactivity compared to similar compounds, potentially leading to novel applications in medicinal chemistry.

Propriétés

IUPAC Name |

4-(bromomethyl)-4-(methylsulfonylmethyl)oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO3S/c1-13(10,11)7-8(6-9)2-4-12-5-3-8/h2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLALZRZALGVEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1(CCOCC1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.